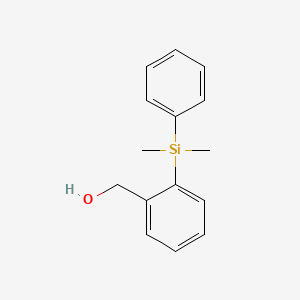

2-(Dimethylphenylsilyl)benzyl alcohol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Electrochemical Oxidation

The compound can be used in the electrochemical oxidation of concentrated benzyl alcohol to high-purity benzaldehyde . This process involves a “sandwich-type” organic-solid-water (OSW) system, which allows independent diffusion of benzyl alcohol molecules from the organic phase to electrocatalytic active sites .

Selective Oxidation

“2-(Dimethylphenylsilyl)benzyl alcohol” can be used in the selective oxidation of benzyl alcohol to benzaldehyde via in situ H2O2 production . This process uses bimetallic Pd-Fe catalysts supported on TiO2, and it is highly efficient under conditions where no reaction is observed with molecular O2 alone .

Electrocatalysis

The compound can be used in electrocatalysis, a process that has been extensively investigated for selectively oxidizing benzyl alcohol . Research over the past few decades has demonstrated that electrocatalysis can be used to drive many important organic redox reactions .

Photocatalysis

“2-(Dimethylphenylsilyl)benzyl alcohol” can be used in photocatalysis, a process that involves the splitting of alcohols into hydrogen and the corresponding carbonyl compounds . This process has potential applications in the production of clean H2 fuel and high-value chemicals using solar light as the sole energy input .

Orientations Futures

Research on 2-(Dimethylphenylsilyl)benzyl alcohol and similar compounds is ongoing. For instance, the oxidation of benzyl alcohol to benzaldehyde is a key reaction in organic synthesis, and research is focusing on green methods that use “clean” oxidants . Additionally, the differential formation mechanisms of 2-phenylethanol and benzyl alcohol are being investigated, which could have significant implications for industries such as aromatic flower breeding and the essential oil industry .

Mécanisme D'action

Target of Action

Benzyl alcohol, a related compound, is known to act as an antiparasitic agent used for the topical treatment of head lice infestation .

Mode of Action

Benzyl alcohol, a structurally similar compound, inhibits lice from closing their respiratory spiracles, allowing the vehicle to obstruct the spiracles and causing the lice to asphyxiate .

Biochemical Pathways

Benzyl alcohol, a related compound, is known to affect the respiratory system of lice . Additionally, the enzyme BPBT (benzyl alcohol/phenylethanol benzoyltransferase) plays a crucial role in promoting the synthesis of benzyl benzoate along with phenethyl benzoate .

Result of Action

Benzyl alcohol, a related compound, is known to cause asphyxiation in lice by obstructing their respiratory spiracles .

Propriétés

IUPAC Name |

[2-[dimethyl(phenyl)silyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18OSi/c1-17(2,14-9-4-3-5-10-14)15-11-7-6-8-13(15)12-16/h3-11,16H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEGNBYRNRXTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475298 | |

| Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

853955-69-8 | |

| Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

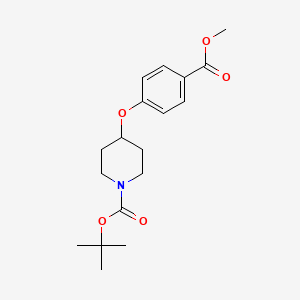

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide](/img/structure/B1610111.png)

![2-Bromoimidazo[5,1-b]thiazole](/img/structure/B1610118.png)

![6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1610121.png)